2,4-Dimethyl-1,3-dioxolane

Description

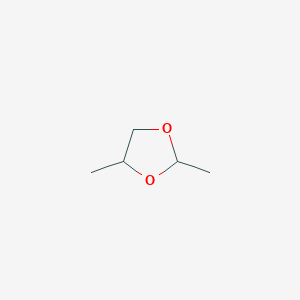

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-3-6-5(2)7-4/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSFUFIOLRQOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863166 | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Dairy aroma with fruity overtones | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.921-0.928 | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3390-12-3 | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3390-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1YRY20SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,4-Dimethyl-1,3-dioxolane from Propylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethyl-1,3-dioxolane (B1139871), a cyclic acetal (B89532), from the reaction of propylene (B89431) glycol (PG) and acetaldehyde (B116499). This process, known as acetalization, is a fundamental reaction in organic chemistry, often employed for the protection of carbonyl groups or diols in multi-step syntheses. The synthesis is notable for its reversible nature and reliance on acid catalysis.

Reaction and Mechanism

The formation of this compound occurs through the acid-catalyzed reaction of propylene glycol (1,2-propanediol) with acetaldehyde.[1][2] This reaction is a classic example of cyclic acetal formation, where a diol reacts with an aldehyde to form a five-membered ring. The reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to remove the water formed as a byproduct.[3]

The mechanism proceeds through several key steps initiated by an acid catalyst (H⁺):

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the hydroxyl groups of propylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other oxygen atom, forming a hemiacetal intermediate.

-

Formation of Water as a Leaving Group: The second hydroxyl group on the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Ring Closure and Water Elimination: The lone pair on the remaining oxygen atom attacks the carbon, displacing the water molecule and forming the five-membered dioxolane ring.

-

Deprotonation: The protonated ether in the ring is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

The overall reaction follows second-order kinetics.[1][2]

Caption: Acid-catalyzed reaction mechanism for the synthesis of this compound.

Experimental Protocols and Catalysis

The synthesis is typically performed in a batch reactor. While various acid catalysts can be employed, including conventional mineral acids like HCl or H₂SO₄, solid acid catalysts such as ion-exchange resins are often preferred for their ease of separation and reusability.[2][3][4]

General Experimental Protocol (using an Ion-Exchange Resin)

-

Reactor Setup: A batch reactor is charged with propylene glycol, acetaldehyde, and the acid catalyst (e.g., an ion-exchange resin).[2]

-

Reactant Ratio: An excess of acetaldehyde is often used to shift the reaction equilibrium towards the product side. A typical volume ratio of acetaldehyde to propylene glycol is 2.5:1.[2]

-

Catalyst Loading: The amount of catalyst is a critical parameter. A representative loading for an ion-exchange resin is 25 g/L.[2]

-

Reaction Conditions: The mixture is agitated at a controlled temperature. Studies have shown that the optimal temperature can be around 288 K (15°C).[2]

-

Reaction Time: The reaction is allowed to proceed for a set duration, for instance, 180 minutes, to achieve high conversion.[1][5]

-

Product Isolation and Analysis: After the reaction, the solid catalyst is filtered off. The product mixture can then be analyzed using techniques like gas chromatography (GC) to determine the conversion of propylene glycol and the yield of this compound.[1][5]

Catalysts

Acetalization is promoted by acid catalysts that increase the electrophilicity of the carbonyl carbon.[3] A variety of catalysts have been reported for this and similar reactions:

-

Homogeneous Catalysts: Conventional acids such as dry HCl, H₂SO₄, and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the reaction mixture.[3][4]

-

Heterogeneous Catalysts: Solid acid catalysts are advantageous for industrial applications. Ion-exchange resins (e.g., Amberlyst 15) are commonly investigated and show good activity and reusability.[2][6] Other heterogeneous catalysts include mesoporous polymers and various metal complexes.[3][4]

Quantitative Data Summary

Several studies have investigated the effects of different operational parameters on the conversion of propylene glycol. The data below is compiled from research utilizing an acid resin catalyst.

| Parameter | Value | Outcome/Note | Citation |

| Optimal Temperature | 288 K (15 °C) | Determined as the best reaction temperature in the studied range. | [2] |

| Reaction Time | 180 min | Achieved 85% conversion of propylene glycol. | [1][5] |

| Catalyst Loading | 25 g/L | Optimal catalyst concentration for the reaction. | [2] |

| Acetaldehyde/PG Ratio | 2.5:1 (v/v) | Molar excess of acetaldehyde favors product formation. | [2] |

| PG Conversion | 85% | Achieved under the optimal conditions listed above. | [1][5] |

| Reaction Kinetics | Second-Order | The reaction rate is first-order with respect to both acetaldehyde and propylene glycol. | [1][2] |

| Reaction Rate Constant | 29.68 min⁻¹ | Determined under the specified optimal conditions. | [1] |

Experimental Workflow

The overall workflow from reactant preparation to final analysis is a sequential process.

Caption: General experimental workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound from propylene glycol and acetaldehyde is an efficient acid-catalyzed acetalization reaction. High conversions can be achieved under optimized conditions, including low temperatures, specific reactant ratios, and appropriate catalyst loading. The use of heterogeneous catalysts like ion-exchange resins offers significant advantages in terms of catalyst recovery and process sustainability. This technical guide summarizes the core principles, mechanism, and experimental parameters, providing a solid foundation for researchers in organic synthesis and drug development.

References

- 1. An Investigation into the Conversion of Propylene Glycol to this compound over an Acid Catalyst Using Gas Chromatography | Scientific.Net [scientific.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

mechanism of acid-catalyzed synthesis of 2,4-Dimethyl-1,3-dioxolane

An In-depth Technical Guide on the Acid-Catalyzed Synthesis of 2,4-Dimethyl-1,3-dioxolane (B1139871)

Abstract

This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of this compound, a cyclic acetal (B89532) formed from the reaction of propylene (B89431) glycol and acetaldehyde. The document details the underlying reaction mechanism, provides a representative experimental protocol, and presents quantitative data from scientific literature. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, adhering to specified formatting for clarity and accessibility to researchers, scientists, and professionals in drug development.

Introduction

The synthesis of 1,3-dioxolanes is a fundamental transformation in organic chemistry, primarily utilized for the protection of carbonyl groups or 1,2-diols.[1] this compound is synthesized through the acid-catalyzed acetalization of propylene glycol with acetaldehyde.[2][3] This reaction is reversible and requires the removal of water to drive the equilibrium towards the product.[4][5] The resulting dioxolane is a stable compound under basic and neutral conditions, making it an effective protecting group in multi-step syntheses.[5][6] This guide will explore the core principles and practical execution of this synthesis.

Reaction Mechanism

The formation of this compound proceeds via a well-established multi-step mechanism for acid-catalyzed acetal formation.[4][7] The entire process is an equilibrium, and each step is reversible.[4]

-

Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of acetaldehyde. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[7]

-

Nucleophilic Attack and Hemiacetal Formation: One of the hydroxyl groups of propylene glycol, a weak nucleophile, attacks the activated carbonyl carbon.[4][8] Subsequent deprotonation of the attacking oxygen by a weak base (e.g., the solvent or another alcohol molecule) yields a neutral hemiacetal intermediate.[9]

-

Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[7][9]

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation, often referred to as an oxonium ion.[4][7] This step is analogous to the first step of an Sₙ1 reaction.[7]

-

Intramolecular Cyclization: The second hydroxyl group of the propylene glycol backbone acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxonium ion. This ring-closing step forms the five-membered dioxolane ring.

-

Deprotonation and Catalyst Regeneration: A final deprotonation step removes the proton from the remaining oxonium ion, yielding the neutral this compound product and regenerating the acid catalyst, which can then participate in another catalytic cycle.[7]

Caption: Acid-catalyzed mechanism for the synthesis of this compound.

Experimental Protocols

The synthesis of this compound is typically performed using an acid catalyst with concurrent removal of water to favor product formation.[1] Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst 15), are often preferred as they can be easily removed from the reaction mixture by filtration.[3]

Materials and Equipment

-

Reagents: Propylene glycol, acetaldehyde, acid catalyst (e.g., Amberlyst 15, p-toluenesulfonic acid), anhydrous solvent (e.g., toluene), neutralizing agent (e.g., sodium bicarbonate solution), drying agent (e.g., anhydrous magnesium sulfate).

-

Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

General Procedure

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add propylene glycol, an equimolar or slight excess of acetaldehyde, a suitable solvent like toluene, and a catalytic amount of the acid catalyst.[1]

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium forward.[5] The reaction progress can be monitored by measuring the amount of water collected or by analytical techniques like Gas Chromatography (GC).[2][3]

-

Work-up: After the reaction is complete (e.g., no more water is collected), cool the mixture to room temperature.

-

Catalyst Removal: If a solid catalyst was used, remove it by filtration. If a soluble acid was used, neutralize the mixture by washing it with a mild base like sodium bicarbonate solution in a separatory funnel.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter. Remove the solvent using a rotary evaporator. The crude product can be further purified by fractional distillation to yield pure this compound.

Caption: General experimental workflow for this compound synthesis.

Quantitative Data

Research into the conversion of propylene glycol to this compound has provided quantitative data on reaction efficiency and kinetics. The effects of various operational parameters have been analyzed to optimize the synthesis.[2][3]

| Parameter | Value / Condition | Outcome | Source |

| Reactants | Propylene glycol (PG), Acetaldehyde | Forms this compound (24DMD) | [2][3] |

| Catalyst | Acid Catalyst (e.g., Amberlyst 15) | Facilitates reversible reaction | [3] |

| Optimal Conversion | 85% conversion of PG | Achieved under optimized conditions | [2][3] |

| Reaction Time | 180 minutes | Time to achieve 85% conversion | [2][3] |

| Kinetics | Second-order reaction kinetics | Describes the reaction rate dependency | [2][3] |

| Rate Constant (k) | 29.68 min⁻¹ | Experimentally determined reaction rate constant | [2][3] |

| Optimized Variables | Temperature, reaction time, catalyst amount, acetaldehyde/PG molar ratio | Parameters adjusted to maximize yield | [2][3] |

Conclusion

The acid-catalyzed synthesis of this compound is an efficient and well-understood method for producing this valuable cyclic acetal. The reaction proceeds through a series of reversible steps, including protonation, hemiacetal formation, and intramolecular cyclization. For successful synthesis, particularly on a preparative scale, the removal of water is critical to shift the reaction equilibrium toward the product. Studies have demonstrated that high conversions can be achieved by optimizing key parameters such as temperature, catalyst loading, and reaction time. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals engaged in organic synthesis and the application of protecting group chemistry.

References

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. An Investigation into the Conversion of Propylene Glycol to this compound over an Acid Catalyst Using Gas Chromatography | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data of 2,4-Dimethyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyl-1,3-dioxolane, a heterocyclic organic compound. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format.

Introduction

This compound (C₅H₁₀O₂) is a cyclic acetal (B89532) that exists as a mixture of cis and trans isomers. Its structural elucidation and the differentiation of its stereoisomers rely heavily on modern spectroscopic techniques. Understanding the characteristic spectral features of each isomer is paramount for researchers working with this molecule. This guide serves as a centralized resource for the spectroscopic properties of this compound.

Spectroscopic Analysis Workflow

The structural characterization of this compound follows a logical workflow, integrating data from various spectroscopic methods to build a complete picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound, including the stereochemistry of the methyl groups at positions 2 and 4.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, multiplicities, and coupling constants are unique for the cis and trans isomers.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis | 2-CH₃ | 1.25 | d | 5.0 |

| 4-CH₃ | 1.18 | d | 6.0 | |

| 2-H | 4.95 | q | 5.0 | |

| 4-H | 4.10 | m | - | |

| 5-Hₐ | 3.85 | t | 7.5 | |

| 5-Hₑ | 3.35 | dd | 7.5, 6.0 | |

| trans | 2-CH₃ | 1.24 | d | 5.0 |

| 4-CH₃ | 1.22 | d | 6.0 | |

| 2-H | 4.85 | q | 5.0 | |

| 4-H | 3.70 | m | - | |

| 5-Hₐ | 4.05 | t | 7.5 | |

| 5-Hₑ | 3.55 | dd | 7.5, 6.5 |

Note: Data is compiled from typical values for similar dioxolane structures and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |

| cis | C2 | 102.5 |

| C4 | 72.8 | |

| C5 | 70.1 | |

| 2-CH₃ | 20.5 | |

| 4-CH₃ | 18.9 | |

| trans | C2 | 102.8 |

| C4 | 73.5 | |

| C5 | 71.2 | |

| 2-CH₃ | 20.7 | |

| 4-CH₃ | 19.5 |

Note: Data is compiled from typical values for similar dioxolane structures and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by strong C-O stretching vibrations and C-H stretching and bending vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (-CH₂-) |

| 1380 | Medium | C-H bending (-CH₃) |

| 1150-1050 | Strong | C-O-C stretching (acetal) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common method for analyzing compounds like this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 87 | High | [M - CH₃]⁺ |

| 59 | Medium | [C₂H₃O₂]⁺ |

| 43 | Very High | [C₂H₃O]⁺ (Base Peak) |

| 41 | Medium | [C₃H₅]⁺ |

The fragmentation is characterized by the loss of a methyl group to form the stable ion at m/z 87. The base peak at m/z 43 is characteristic of the acylium ion [CH₃CO]⁺. The presence of peaks at m/z 87, 59, and 41 is a key indicator for 2,4-disubstituted-1,3-dioxolanes.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker AVANCE 400 MHz or equivalent) is used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum is typically obtained. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of isomers and impurities, is used. An LKB-9000 or similar instrument is suitable.[2]

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared.

-

Data Acquisition:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: The abundance of each ion is measured by a detector.

-

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a robust framework for the characterization of this compound. The combined use of NMR, IR, and MS allows for unambiguous identification of the compound and differentiation of its cis and trans isomers, which is essential for its application in research and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4-Dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the diastereomeric mixture of cis- and trans-2,4-dimethyl-1,3-dioxolane. Understanding the distinct spectral features of these isomers is crucial for their identification and characterization in various chemical and pharmaceutical applications. This document outlines the key spectral data, provides a detailed experimental protocol for data acquisition, and visualizes the structural and spectral relationships.

Introduction to 2,4-Dimethyl-1,3-dioxolane (B1139871) and its Stereoisomerism

This compound is a cyclic acetal (B89532) that exists as two diastereomers: a cis isomer, where the two methyl groups are on the same side of the dioxolane ring, and a trans isomer, where they are on opposite sides. This stereochemical difference leads to distinct spatial arrangements of the atoms, resulting in unique NMR spectra for each isomer. Accurate interpretation of these spectra is essential for determining the isomeric purity and for the structural elucidation of molecules containing this moiety.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of cis- and trans-2,4-dimethyl-1,3-dioxolane are summarized below. These values are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

¹H NMR Spectral Data

The proton NMR spectra of the two isomers show noticeable differences, particularly in the chemical shifts of the methyl protons and the methine proton at the C4 position, arising from their different magnetic environments.

| Assignment | cis-2,4-Dimethyl-1,3-dioxolane | trans-2,4-Dimethyl-1,3-dioxolane |

| H2 | ~4.8-5.0 (q, 1H, J ≈ 5.0 Hz) | ~4.7-4.9 (q, 1H, J ≈ 5.0 Hz) |

| H4 | ~4.0-4.2 (m, 1H) | ~3.6-3.8 (m, 1H) |

| H5 (axial) | ~3.4-3.6 (t, 1H, J ≈ 7.5 Hz) | ~4.1-4.3 (dd, 1H, J ≈ 7.5, 5.5 Hz) |

| H5 (equatorial) | ~4.0-4.2 (dd, 1H, J ≈ 7.5, 6.0 Hz) | ~3.3-3.5 (t, 1H, J ≈ 7.5 Hz) |

| 2-CH₃ | ~1.2-1.3 (d, 3H, J ≈ 5.0 Hz) | ~1.2-1.3 (d, 3H, J ≈ 5.0 Hz) |

| 4-CH₃ | ~1.1-1.2 (d, 3H, J ≈ 6.0 Hz) | ~1.2-1.3 (d, 3H, J ≈ 6.0 Hz) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

¹³C NMR Spectral Data

The carbon NMR spectra also provide clear distinguishing features between the cis and trans isomers, particularly for the methyl carbons and the C4 and C5 carbons of the dioxolane ring. The ¹³C NMR chemical shifts for the cis-isomer have been reported in the literature.[1]

| Assignment | cis-2,4-Dimethyl-1,3-dioxolane | trans-2,4-Dimethyl-1,3-dioxolane |

| C2 | ~98-100 | ~100-102 |

| C4 | ~72-74 | ~75-77 |

| C5 | ~70-72 | ~73-75 |

| 2-CH₃ | ~20-22 | ~21-23 |

| 4-CH₃ | ~17-19 | ~20-22 |

Note: The data for the trans-isomer is based on predicted values and known trends for similar substituted dioxolanes.

Experimental Protocols

The following is a general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Quantity: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent magnetic field inhomogeneities.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better spectral resolution.

-

Tuning and Locking: Tune the probe for the appropriate nucleus (¹H or ¹³C) and lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: 10-12 ppm

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Pulse Angle: 30 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Spectral Width: 200-220 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Visualization of Molecular Structure and Spectral Relationships

The following diagrams, generated using the DOT language, illustrate the molecular structures and the logical flow of the NMR analysis.

Caption: Molecular structures of cis- and trans-2,4-dimethyl-1,3-dioxolane.

Caption: Experimental workflow for NMR analysis.

Caption: Key ¹H-¹H spin-spin coupling relationships.

Conclusion

The ¹H and ¹³C NMR spectra provide a powerful and definitive method for the differentiation and characterization of the cis and trans isomers of this compound. The distinct chemical shifts and coupling patterns observed for each diastereomer, as detailed in this guide, serve as reliable spectroscopic fingerprints. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural analysis and quality control in research and industrial settings.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,4-Dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Dimethyl-1,3-dioxolane. The information presented herein is essential for the structural elucidation and identification of this compound in complex mixtures. This document outlines the primary fragmentation pathways, presents quantitative data for major ions, and provides a representative experimental protocol for its analysis.

Core Fragmentation Analysis

Under electron ionization, this compound (molecular weight: 102.13 g/mol ) undergoes characteristic fragmentation, yielding a series of diagnostic ions. The fragmentation is primarily initiated by the loss of a labile electron from one of the oxygen atoms, followed by a cascade of bond cleavages and rearrangements.

The mass spectrum is notably characterized by the absence or very low abundance of the molecular ion peak (M+) at m/z 102. Instead, the highest mass fragment is typically observed at m/z 101, corresponding to the loss of a single hydrogen atom ([M-H]+). The base peak, the most abundant ion in the spectrum, is consistently found at m/z 87. This fragment is formed through the loss of a methyl radical from the C2 position of the dioxolane ring. Other significant fragments are observed at m/z 59 and 41, which are crucial for confirming the presence of the 1,2-propylene glycol-derived structure.

Quantitative Fragmentation Data

The relative intensities of the major fragment ions of this compound are summarized in the table below. This quantitative data is critical for comparison with experimental mass spectra for positive identification.

| m/z | Proposed Fragment | Relative Intensity (%) |

| 101 | [C5H9O2]+ | Low |

| 87 | [C4H7O2]+ | 100 |

| 59 | [C3H7O]+ | High |

| 41 | [C3H5]+ | Moderate |

Fragmentation Pathways and Mechanisms

The formation of the principal fragment ions can be rationalized through several key fragmentation pathways, as illustrated in the diagram below. The initial step is the formation of the molecular ion, which then undergoes fragmentation to produce the observed ions.

Caption: Proposed fragmentation pathway of this compound.

Detailed Fragmentation Steps:

-

Formation of the [M-H]+ Ion (m/z 101): The molecular ion readily loses a hydrogen radical, most likely from one of the methyl groups or the C2 position, to form the stable [M-H]+ cation.

-

Formation of the Base Peak (m/z 87): The most favorable fragmentation pathway involves the alpha-cleavage of the methyl group at the C2 position of the dioxolane ring from the molecular ion. This results in the formation of a highly stable oxonium ion, which is observed as the base peak at m/z 87.[1]

-

Formation of the Fragment at m/z 59: This ion is likely formed from the base peak (m/z 87) through the loss of a neutral molecule of ketene (B1206846) (C2H2O). This fragmentation indicates the presence of the propylene (B89431) glycol backbone.[1]

-

Formation of the Fragment at m/z 41: The fragment at m/z 41 is a common hydrocarbon ion, the allyl cation ([C3H5]+). Its formation from the base peak can be rationalized by the loss of a neutral molecule of methylene (B1212753) dioxide (CH2O2).[1]

Experimental Protocols

The mass spectrometric analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatile nature. A generalized experimental protocol is provided below.

Sample Preparation: Samples containing this compound should be dissolved in a volatile organic solvent, such as dichloromethane (B109758) or methanol, to a concentration suitable for GC-MS analysis (typically in the low ppm range).

Instrumentation: A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization source is suitable for this analysis.

Gas Chromatography (GC) Conditions:

-

Injection Port: Split/splitless injector, typically operated in split mode to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: An initial temperature of 40-60 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 350.

-

Solvent Delay: A suitable solvent delay should be implemented to protect the filament from the solvent peak.

The following workflow diagram illustrates the general process for the GC-MS analysis of this compound.

Caption: General workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 2,4-Dimethyl-1,3-dioxolane: Cis and Trans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans stereoisomers of 2,4-dimethyl-1,3-dioxolane (B1139871), a heterocyclic organic compound with applications in various chemical syntheses. This document details the synthesis, separation, and spectroscopic characterization of these diastereomers, presenting quantitative data in structured tables and outlining experimental methodologies.

Introduction

This compound (C₅H₁₀O₂) is a cyclic acetal (B89532) formed from the reaction of acetaldehyde (B116499) and 1,2-propanediol. The presence of two stereocenters at positions 2 and 4 of the dioxolane ring gives rise to two diastereomeric forms: cis-2,4-dimethyl-1,3-dioxolane and trans-2,4-dimethyl-1,3-dioxolane. The relative orientation of the two methyl groups on the five-membered ring defines the cis and trans configurations, which in turn influences their physical and spectroscopic properties. Understanding the synthesis and characterization of these individual stereoisomers is crucial for their application in stereoselective synthesis and as chiral building blocks.

Stereochemistry and Conformational Analysis

The 1,3-dioxolane (B20135) ring is not planar and adopts an envelope or twisted conformation to relieve ring strain. The relative positions of the methyl groups at C2 and C4 determine the overall stereochemistry. In the cis isomer, both methyl groups are on the same side of the ring's approximate plane, while in the trans isomer, they are on opposite sides.

Computational studies and conformational analysis of related substituted 1,3-dioxanes suggest that the equatorial positioning of substituents is generally thermodynamically favored to minimize steric interactions. For the related compound 2-ethyl-4-methyl-1,3-dioxolane, a stable cis:trans ratio of 60:40 has been reported, suggesting the cis isomer may be slightly more stable.[1]

dot

Caption: Stereochemical relationship between cis and trans isomers.

Synthesis and Separation of Stereoisomers

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of acetaldehyde with 1,2-propanediol. This reaction produces a mixture of the cis and trans diastereomers.

Experimental Protocol: Synthesis

Materials:

-

Acetaldehyde

-

1,2-Propanediol

-

Acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic ion-exchange resin)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Dean-Stark apparatus (for azeotropic removal of water)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,2-propanediol and the anhydrous solvent.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Slowly add acetaldehyde to the reaction mixture.

-

Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude mixture of cis- and trans-2,4-dimethyl-1,3-dioxolane.

dot

Caption: General workflow for the synthesis and separation of isomers.

Experimental Protocol: Separation of Diastereomers

The separation of the cis and trans isomers can be achieved by preparative gas chromatography due to their different boiling points and interactions with the stationary phase.

Instrumentation:

-

Gas chromatograph equipped with a suitable capillary column (e.g., OV-101).[2]

-

Fraction collector or preparative trapping system.

Procedure:

-

Optimize the GC method for the analytical-scale separation of the cis and trans isomers. Key parameters to optimize include the temperature program, carrier gas flow rate, and injection volume.

-

Scale up the injection volume for preparative GC.

-

Collect the fractions corresponding to the elution of the cis and trans isomers separately.

-

Analyze the collected fractions to confirm their purity.

Quantitative Data

The following tables summarize the available quantitative data for the stereoisomers of this compound.

Table 1: Physical Properties

| Property | Mixture of Isomers | cis-Isomer | trans-Isomer |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol [3] | 102.13 g/mol | 102.13 g/mol |

| Boiling Point | 91 °C[4] | Data not available | Data not available |

| CAS Number | 3390-12-3[5] | 25687-58-5 | Data not available |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

| Isomer | Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| cis/trans | CH (CH₃) at C2 | ~4.8-5.2 (quartet) | C H(CH₃) at C2 | ~98-102 |

| CH ₂(O) at C5 | ~3.4-4.2 (multiplet) | C H₂(O) at C5 | ~65-70 | |

| CH (CH₃) at C4 | ~3.8-4.5 (multiplet) | C H(CH₃) at C4 | ~70-75 | |

| CH(CH ₃) at C2 | ~1.2-1.4 (doublet) | CH(C H₃) at C2 | ~19-22 | |

| CH(CH ₃) at C4 | ~1.1-1.3 (doublet) | CH(C H₃) at C4 | ~16-19 |

Note: These are estimated chemical shift ranges based on general principles and data for similar structures. Actual values may vary.

Conclusion

This technical guide has summarized the key aspects of the stereoisomers of this compound. While the synthesis of a mixture of these diastereomers is straightforward, their separation requires chromatographic techniques. The precise characterization of the individual cis and trans isomers, particularly through detailed NMR spectroscopy, remains an area where more published data would be beneficial for the scientific community. The information provided herein serves as a foundational resource for researchers working with this and related chiral molecules.

References

Physical Properties of 2,4-Dimethyl-1,3-dioxolane: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the key physical properties of 2,4-Dimethyl-1,3-dioxolane, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document summarizes empirical data for its boiling point and density, outlines detailed experimental protocols for their determination, and presents a logical visualization of the compound's property relationships.

Core Physical Properties

This compound is a colorless liquid with a characteristic fruity, dairy-like aroma.[1] It exists as a mixture of cis- and trans-isomers. The physical properties of this compound are crucial for its application and handling in a laboratory setting.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for clear reference.

| Physical Property | Value | Notes |

| Boiling Point | 91 °C | For a mixture of cis- and trans- isomers. |

| Density | 0.921–0.928 g/cm³ | At 20°C.[1] |

| Molecular Formula | C₅H₁₀O₂ | - |

| Molecular Weight | 102.13 g/mol | - |

| Solubility | Slightly soluble in water. | - |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized methodologies for measuring the boiling point and density of liquid compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of small liquid samples is the capillary method.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

A small volume of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is then gently heated. As the temperature rises, the air trapped in the capillary tube will be expelled, and a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heating is then discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube. This is the point where the vapor pressure of the liquid equals the external pressure.

Density Determination (Pycnometer or Graduated Cylinder Method)

Density is a measure of a substance's mass per unit volume. For liquids, this can be accurately determined using a pycnometer or more simply with a graduated cylinder and a balance.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.

-

A known volume of the liquid sample is carefully added to the graduated cylinder. The volume should be read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is then reweighed to determine the total mass.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is then calculated using the formula: Density = Mass of the liquid / Volume of the liquid

-

For improved accuracy, the measurement should be repeated multiple times, and the average density calculated.

Logical Relationships

The following diagram illustrates the relationship between the chemical compound and its fundamental physical properties.

References

Solubility of 2,4-Dimethyl-1,3-dioxolane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dimethyl-1,3-dioxolane in various organic solvents. Due to the limited availability of specific quantitative public data, this guide combines reported qualitative data with predicted miscibility based on solvent properties. It also details a general experimental protocol for determining liquid-liquid solubility, providing a framework for laboratory assessment.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For liquid-liquid systems, this is often described in terms of miscibility, where miscible liquids will mix in all proportions. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound, with its ether linkages and alkyl groups, possesses a moderate polarity.

Solubility Data for this compound

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and predictions based on its chemical structure provide valuable insights.

Table 1: Reported Qualitative Solubility of this compound

| Solvent | Solubility/Miscibility | Source |

| Water | Slightly soluble[1], Moderate solubility[2] | PubChem[1], CymitQuimica[2] |

| Ethanol | Soluble[1] | PubChem[1] |

Table 2: Predicted Miscibility of this compound in Common Organic Solvents

The following table predicts the miscibility of this compound with various organic solvents based on the "like dissolves like" principle. These are predictions and should be confirmed by experimental testing for critical applications.

| Solvent | Polarity Class | Predicted Miscibility with this compound |

| Acetone | Polar aprotic | Miscible |

| Acetonitrile | Polar aprotic | Miscible |

| Benzene | Non-polar | Likely Miscible |

| Chloroform | Polar aprotic | Miscible |

| Cyclohexane | Non-polar | Likely Miscible |

| Dichloromethane | Polar aprotic | Miscible |

| Diethyl Ether | Polar aprotic | Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Miscible |

| Ethyl Acetate | Polar aprotic | Miscible |

| Heptane | Non-polar | Likely Immiscible to Partially Miscible |

| Hexane | Non-polar | Likely Immiscible to Partially Miscible |

| Methanol | Polar protic | Miscible |

| Tetrahydrofuran (THF) | Polar aprotic | Miscible |

| Toluene | Non-polar | Likely Miscible |

Experimental Protocol for Determining Liquid-Liquid Miscibility

For a definitive understanding of the solubility of this compound in a specific organic solvent, experimental determination is recommended. The following is a general protocol for assessing the miscibility of two liquids.

Objective: To determine if this compound is miscible, partially miscible, or immiscible in a given organic solvent at a specified temperature (e.g., room temperature).

Materials:

-

This compound

-

Organic solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes or vials with caps

-

Vortex mixer (optional)

-

Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves.

-

Initial Miscibility Test:

-

In a clean, dry test tube, add equal volumes (e.g., 2 mL) of this compound and the test solvent.

-

Cap the test tube and gently invert it several times or briefly vortex to mix the liquids.

-

Allow the mixture to stand for a few minutes and observe.

-

-

Observation and Interpretation:

-

Miscible: If the mixture remains a single, clear phase with no visible interface, the liquids are miscible.

-

Immiscible: If two distinct layers form, the liquids are immiscible. Record the relative positions of the layers to infer relative densities.

-

Partially Miscible: If the mixture initially appears cloudy or forms an emulsion that separates into two layers upon standing, the liquids are partially miscible. The volume of each layer may have changed from the initial volumes added.

-

-

Testing Different Proportions (for partial miscibility):

-

To further investigate partial miscibility, prepare a series of mixtures with varying volume ratios of this compound to the solvent (e.g., 1:9, 2:8, 5:5, 8:2, 9:1).

-

For each ratio, mix and observe as described above. This will help to determine the approximate solubility limits of each liquid in the other.

-

-

Effect of Temperature (Optional):

-

To assess the effect of temperature on miscibility, the same procedure can be repeated with the test tubes placed in a constant temperature bath set to the desired temperature. Allow the liquids to equilibrate to the bath temperature before mixing and observation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the miscibility of this compound with an organic solvent.

Caption: Workflow for Determining Liquid-Liquid Miscibility.

References

thermodynamic properties of 2,4-Dimethyl-1,3-dioxolane

An In-depth Technical Guide on the Thermodynamic Properties of 2,4-Dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a cyclic acetal (B89532) of interest in various chemical and pharmaceutical applications. Understanding these properties is crucial for process design, safety analysis, and predicting the behavior of this compound in different environments. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.

Core Thermodynamic Properties

This compound exists as a mixture of cis and trans isomers. The thermodynamic properties can vary between these two forms. The following tables present the available experimental data for the individual isomers and the isomer mixture.

Table 1: Standard Molar Enthalpy of Formation (Liquid Phase)

The standard molar enthalpy of formation (ΔfH°(l)) in the liquid state at 298.15 K has been determined through combustion calorimetry.

| Isomer | ΔfH°(l) (kJ/mol) | ΔfH°(l) (kcal/mol) | Reference |

| cis-2,4-Dimethyl-1,3-dioxolane | -421.3 ± 2.5 | -100.70 | [1] |

| trans-2,4-Dimethyl-1,3-dioxolane | -419.8 ± 2.5 | -100.34 | [1] |

| Isomer Mixture (67.1% cis, 32.9% trans) | -420.8 ± 2.1 | -100.58 | [1] |

Table 2: Vapor Pressure Data

Vapor pressure data is essential for understanding the volatility of a compound. The following Antoine equation constants have been reported for the pure compound, which can be used to calculate the vapor pressure at different temperatures.[2] The Antoine equation is given by:

log₁₀(P) = A - (B / (T + C))

where P is the vapor pressure in kPa and T is the temperature in K.

| Parameter | Value |

| A | 6.21 |

| B | 1347.3 |

| C | -51.1 |

Note: These constants are valid for a specific temperature range which should be consulted in the original literature for accurate calculations.

Table 3: Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°) can be calculated from vapor pressure data using the Clausius-Clapeyron equation. An experimental value has been reported in the literature.[2]

| Property | Value (kJ/mol) |

| Enthalpy of Vaporization (ΔvapH°) | 36.4 |

Missing Thermodynamic Data

As of the date of this guide, comprehensive experimental data for the following could not be located in the reviewed literature:

-

Liquid Heat Capacity (Cp(l)) : This property is crucial for calculating changes in enthalpy with temperature.

-

Standard Molar Entropy (S°(l)) : The standard entropy is a measure of the randomness or disorder of a system.

-

Standard Molar Gibbs Free Energy of Formation (Gf°(l)) : This value indicates the spontaneity of the formation of the compound from its elements.

For a complete thermodynamic profile of this compound, it is recommended that these properties be determined experimentally or estimated using reliable computational chemistry methods.

Experimental Protocols

The determination of the thermodynamic properties of liquid organic compounds like this compound involves precise and standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.

Apparatus:

-

Adiabatic bomb calorimeter (e.g., Parr 1241 or similar).[3]

-

Oxygen cylinder with a purity of 99.5% or higher.

-

Analytical balance (sensitivity ±0.1 mg).

-

Gelatin capsules or other suitable containers for volatile liquids.

-

Ignition wire (e.g., platinum or nichrome).

-

Calorimetric thermometer with high resolution.

Procedure:

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of this compound is weighed into a gelatin capsule to prevent its evaporation.

-

Bomb Assembly: The capsule is placed in a crucible inside the oxygen bomb. A known length of ignition wire is attached to the electrodes, making contact with the sample. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Charging the Bomb: The bomb is sealed and flushed with oxygen to remove air, then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is filled with a known mass of water. The calorimeter is assembled, ensuring the stirrer and thermometer are correctly positioned.

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the contents are analyzed for incomplete combustion (e.g., soot) and the formation of nitric acid (from residual nitrogen in the bomb) and other side products.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of ignition and formation of side products. The standard enthalpy of formation is then calculated using Hess's law.

Determination of Vapor Pressure by the Static Method

The static method involves measuring the equilibrium vapor pressure of the liquid in a closed, evacuated system at a constant temperature.

Apparatus:

-

A thermostatted vessel to hold the sample.

-

A vacuum system capable of reaching pressures below 10⁻³ Pa.

-

A pressure measuring device (e.g., a capacitance diaphragm gauge or a mercury manometer).

-

A high-precision temperature controller and sensor.

Procedure:

-

Sample Degassing: A sample of this compound is placed in the vessel. To remove dissolved gases, the sample is repeatedly frozen, evacuated, and then thawed under vacuum.

-

Temperature Control: The sample vessel is brought to the desired temperature using a thermostat bath. The temperature must be kept constant and uniform throughout the sample.

-

Equilibrium: The system is allowed to reach thermodynamic equilibrium, where the rate of evaporation equals the rate of condensation.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured.

-

Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

-

Data Analysis: The experimental vapor pressure data as a function of temperature are fitted to a suitable equation, such as the Antoine equation, to determine the constants that describe the vapor pressure-temperature relationship.

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for the experimental determination of the key thermodynamic properties of a liquid organic compound like this compound.

Caption: Experimental workflow for determining key thermodynamic properties.

This guide provides a foundational understanding of the based on available scientific literature. For applications requiring a high degree of accuracy, further experimental determination of the missing thermodynamic data is strongly recommended.

References

An In-depth Technical Guide to the Discovery and History of 2,4-Dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 2,4-Dimethyl-1,3-dioxolane. While a singular "discovery" event for this compound is not clearly documented, its origins are intrinsically linked to the broader development of acetal (B89532) chemistry. This document details the historical context of its synthesis, its physicochemical properties, and detailed experimental protocols for its preparation and characterization.

Introduction and Historical Context

The history of this compound is not marked by a single point of discovery but rather by the gradual evolution of organic synthesis, specifically the chemistry of acetals. Acetalization, the reaction of an aldehyde or ketone with an alcohol, has been a fundamental transformation in organic chemistry for over a century. The formation of cyclic acetals, such as 1,3-dioxolanes, by reacting a carbonyl compound with a 1,2-diol, became a common and efficient method for protecting carbonyl groups during multi-step syntheses.

The synthesis of this compound is a specific example of this general reaction, involving the acid-catalyzed condensation of acetaldehyde (B116499) with propylene (B89431) glycol. While early literature on acetal synthesis dates back to the late 19th and early 20th centuries, the specific synthesis of this compound likely emerged from systematic studies of reactions between various aldehydes and diols. Its primary utility has been in the flavor and fragrance industry, where it is valued for its fruity, dairy-like aroma.[1] It also finds application as a specialty solvent.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below. This data is essential for its identification, purification, and application in various experimental settings.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 91 °C | [2] |

| Density | 0.921 - 0.928 g/cm³ (20°C) | [1] |

| Refractive Index | 1.390 - 1.401 (20°C) | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Data not explicitly detailed in search results. |

| ¹³C NMR | Data available but specific shifts for each carbon not detailed in search results. |

| IR Spectroscopy | Data available but specific peak assignments not detailed in search results. |

| Mass Spectrometry | Data available but fragmentation pattern not detailed in search results. |

Experimental Protocols

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of propylene glycol with acetaldehyde. The following protocol is a representative procedure based on established methods for dioxolane synthesis.

Synthesis of this compound

Objective: To synthesize this compound from propylene glycol and acetaldehyde via acid-catalyzed acetalization.

Materials:

-

Propylene glycol

-

Acetaldehyde

-

Anhydrous p-toluenesulfonic acid (catalyst)

-

Toluene (B28343) (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add propylene glycol (1.0 equivalent) and toluene.

-

Catalyst Addition: Add a catalytic amount of anhydrous p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents) to the flask.

-

Reactant Addition: Begin heating the mixture to reflux with vigorous stirring. Slowly add acetaldehyde (1.0-1.2 equivalents) to the reaction mixture.

-

Azeotropic Distillation: Continue to heat at reflux and collect the water-toluene azeotrope in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

-

Reaction Completion and Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Wash the organic layer with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the toluene by rotary evaporation. Purify the crude product by fractional distillation to obtain this compound.

Visualizations

Diagram 1: Synthesis of this compound

Caption: Acid-catalyzed synthesis of this compound.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis of this compound.

References

theoretical calculations on 2,4-Dimethyl-1,3-dioxolane conformations

An In-depth Technical Guide to the Theoretical Calculation of 2,4-Dimethyl-1,3-dioxolane (B1139871) Conformations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a cornerstone of modern drug design and materials science, providing critical insights into molecular geometry, stability, and reactivity. The 1,3-dioxolane (B20135) ring, a common motif in various natural products and pharmaceuticals, exhibits a flexible five-membered ring structure leading to multiple low-energy conformations. This whitepaper provides a comprehensive technical guide to the theoretical and computational methodologies required to elucidate the conformational landscape of this compound. We detail a robust computational workflow, from initial structure generation to high-level energy calculations and spectroscopic prediction, designed to furnish researchers with a clear protocol for such studies. While specific, comprehensive experimental and computational studies on this compound are not abundant in publicly accessible literature, this guide synthesizes established computational techniques applied to analogous structures to provide a predictive framework. All quantitative data are presented in a structured format for clarity, and key workflows are visualized using Graphviz diagrams.

Introduction to this compound and its Conformational Isomers

This compound can exist as two diastereomers: cis and trans, depending on the relative orientation of the methyl groups at positions 2 and 4. The 1,3-dioxolane ring is not planar and adopts puckered conformations to relieve torsional strain. The two principal low-energy conformations are the envelope (C_s symmetry) , where one atom is out of the plane of the other four, and the twist (C_2 symmetry) , where two atoms are displaced on opposite sides of a plane defined by the other three.

The conformational preference of the methyl substituents (axial vs. equatorial-like positions) significantly influences the overall stability of each isomer. A thorough theoretical investigation is essential to determine the global minimum energy structure and the relative energies of other stable conformers, which in turn dictate the molecule's physical and chemical properties.

Theoretical and Computational Methodology

A rigorous computational approach is necessary to accurately model the potential energy surface of this compound. The following protocol outlines a standard workflow for conformational analysis, employing a hierarchy of computational methods for efficiency and accuracy.

Computational Workflow

The overall process involves an initial broad conformational search using computationally inexpensive methods, followed by refinement of the located minima using higher levels of theory. This multi-step approach ensures a comprehensive exploration of the conformational space while maintaining computational feasibility.

Caption: A standard workflow for the computational analysis of molecular conformations.

Detailed Experimental Protocols

The following protocols are based on well-established methods for the conformational analysis of organic molecules.[1]

Protocol 1: Initial Conformational Search

-

Software: A molecular modeling package such as Avogadro or Spartan.

-

Method: Use a molecular mechanics force field (e.g., MMFF94 or UFF) to perform a systematic or stochastic conformational search.

-

Procedure:

-

Generate the 3D structures for both cis- and trans-2,4-Dimethyl-1,3-dioxolane.

-

For each diastereomer, perform a conformational search by systematically rotating all rotatable bonds.

-

Minimize the energy of each generated conformer.

-

Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) above the identified global minimum.

-

Protocol 2: Quantum Mechanical Geometry Optimization

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.

-

Method: Density Functional Theory (DFT) is a cost-effective and generally accurate method.[1]

-

Functional: B3LYP

-

Basis Set: 6-31G(d,p) or a larger set like 6-311+G(d,p) for higher accuracy.

-

-

Procedure:

-

Use the low-energy conformers from the molecular mechanics search as starting geometries.

-

Perform a full geometry optimization for each conformer.

-

Follow up with a frequency calculation at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has zero imaginary frequencies). The thermal corrections from these calculations can be used to compute Gibbs free energies.

-

Protocol 3: High-Accuracy Single-Point Energy Calculation

-

Software: Gaussian, ORCA, or similar.

-

Method: To obtain more reliable relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a more accurate, albeit more computationally expensive, method.

-

Procedure:

-

Read in the optimized coordinates from the DFT calculations.

-

Perform a single-point energy calculation. The resulting electronic energies are used to determine the relative stability of the conformers.

-

Protocol 4: NMR Chemical Shift Prediction

-

Software: Gaussian.

-

Method: Gauge-Including Atomic Orbital (GIAO) method at a DFT level (e.g., mPW1PW91/6-311+G(d,p) or B3LYP/6-311+G(d,p)).

-

Procedure:

-

Perform an NMR calculation on the optimized geometries of the most stable conformers.

-

Calculate the Boltzmann-averaged chemical shifts based on the relative energies of the conformers.

-

Compare the computed shifts with experimental NMR data for structural validation.[2]

-

Data Presentation: Predicted Conformational Energies

The primary output of the computational workflow is the set of stable conformers and their relative energies. This data allows for the determination of the most stable conformation and the equilibrium populations of all conformers at a given temperature. The following tables present illustrative (hypothetical) data for what a computational study on this compound might yield.

Table 1: Illustrative Relative Energies of cis-2,4-Dimethyl-1,3-dioxolane Conformers